3-(4-Bromophenyl)-1,2,4-oxadiazole 3-(4-Bromophenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 16013-07-3
VCID: VC21051318
InChI: InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H
SMILES: C1=CC(=CC=C1C2=NOC=N2)Br
Molecular Formula: C8H5BrN2O
Molecular Weight: 225.04 g/mol

3-(4-Bromophenyl)-1,2,4-oxadiazole

CAS No.: 16013-07-3

Cat. No.: VC21051318

Molecular Formula: C8H5BrN2O

Molecular Weight: 225.04 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)-1,2,4-oxadiazole - 16013-07-3

Specification

CAS No. 16013-07-3
Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
IUPAC Name 3-(4-bromophenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H
Standard InChI Key OOQNOWMRFJKXTC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NOC=N2)Br
Canonical SMILES C1=CC(=CC=C1C2=NOC=N2)Br

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

3-(4-Bromophenyl)-1,2,4-oxadiazole is an organic compound characterized by its oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom arranged in the 1,2,4 positions. The compound features a 4-bromophenyl group attached at the 3-position of the oxadiazole ring. This structural arrangement contributes to its chemical reactivity and biological potential .

The chemical identifiers and properties of 3-(4-Bromophenyl)-1,2,4-oxadiazole are summarized in the following table:

ParameterValue
CAS Number16013-07-3
Molecular FormulaC₈H₅BrN₂O
Molecular Weight225.04 g/mol (calculated)
IUPAC Name3-(4-bromophenyl)-1,2,4-oxadiazole
InChIInChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H
InChI KeyOOQNOWMRFJKXTC-UHFFFAOYSA-N
SMILESBrC=1C=CC(=CC1)C2=NOC=N2

Physical and Chemical Characteristics

At room temperature, 3-(4-Bromophenyl)-1,2,4-oxadiazole exists as a solid substance with moderate solubility in organic solvents. This property facilitates its use in various chemical reactions and biological assays. The presence of the 4-bromophenyl group enhances its chemical properties and contributes to its potential applications in pharmaceuticals and materials science .

The electron-withdrawing nature of the bromine atom makes the phenyl ring susceptible to electrophilic substitution reactions. Additionally, the oxadiazole moiety confers specific chemical reactivity that allows for further functionalization of the molecule. These structural features combine to make 3-(4-Bromophenyl)-1,2,4-oxadiazole a versatile building block for organic synthesis .

Synthetic Methodologies

General Synthetic Routes

The synthesis of 3-(4-Bromophenyl)-1,2,4-oxadiazole typically involves cyclization of appropriate precursors. Based on synthetic approaches for similar oxadiazole compounds, several methods can be identified:

  • Reaction of 4-bromobenzohydrazide with suitable reagents to form the oxadiazole ring.

  • Cyclocondensation reactions involving amidoximes and activated carboxylic acids.

  • Cyclization reactions using dehydrating agents such as phosphorus oxychloride (POCl₃).

For related 1,2,4-oxadiazole compounds, cyclocondensation of amidoximes with acyl chlorides is a common synthetic route. This typically involves formation of an amidoxime intermediate (for example, by reacting 4-bromobenzonitrile with hydroxylamine hydrochloride), followed by cyclization with an appropriate acyl chloride in the presence of a base.

Reaction Conditions and Optimization

The synthesis of oxadiazole derivatives generally requires specific reaction conditions for optimal yields. For 1,2,4-oxadiazole synthesis, these conditions typically include:

  • Use of anhydrous solvents to prevent hydrolysis of reactive intermediates

  • Elevated temperatures (often 100-150°C) to facilitate cyclization

  • Appropriate catalysts or bases to promote the reaction

  • Suitable purification methods such as column chromatography

For example, in the synthesis of related compounds like 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole, anhydrous conditions and controlled reaction temperatures are crucial for achieving good yields.

Biological Activities

Anti-inflammatory Properties

Oxadiazole derivatives, particularly those containing bromophenyl groups, have demonstrated significant anti-inflammatory activities. Research on related compounds provides valuable insights into the potential anti-inflammatory properties of 3-(4-Bromophenyl)-1,2,4-oxadiazole.

For instance, a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles were synthesized to develop improved anti-inflammatory and analgesic agents with minimal side effects, particularly regarding ulcerogenicity. Two compounds from this series, 2-[3-(4-bromophenyl)-propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole and 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole, exhibited anti-inflammatory activities of 59.5% and 61.9%, respectively, comparable to indomethacin (64.3%) at the same dosage of 20 mg/kg .

The structural similarity between these compounds and 3-(4-Bromophenyl)-1,2,4-oxadiazole suggests that the latter may also possess anti-inflammatory properties, although specific studies would be needed to confirm this.

Antimicrobial Activity

Oxadiazole derivatives have been extensively investigated for their antimicrobial properties. While specific data for 3-(4-Bromophenyl)-1,2,4-oxadiazole is limited in the provided search results, studies on related compounds offer valuable insights.

Several oxadiazole derivatives have been evaluated for their antibacterial activities against organisms such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as for antifungal activity against Candida albicans and Asperigillus niger. Some compounds exhibited significant antibacterial and moderate antifungal activities, with potency sometimes exceeding that of standard drugs like ciprofloxacin against certain bacterial strains .

The presence of the bromophenyl group in 3-(4-Bromophenyl)-1,2,4-oxadiazole may contribute to potential antimicrobial activity, as bromine-containing compounds often demonstrate enhanced membrane penetration, particularly in Gram-positive bacteria.

Anticonvulsant Effects

The anticonvulsant potential of oxadiazole derivatives has been documented in various studies. For instance, Bhat et al. synthesized and evaluated several phthalimide derivatives of 1,3,4-oxadiazole for anticonvulsant and neurotoxicity activity. The maximal electric shock method was employed to assess the anticonvulsant properties, while neurotoxicity was examined using the rotarod method .

Although these studies focused on 1,3,4-oxadiazole derivatives rather than 1,2,4-oxadiazoles like 3-(4-Bromophenyl)-1,2,4-oxadiazole, they highlight the general anticonvulsant potential of oxadiazole-based compounds. Further research could explore whether 3-(4-Bromophenyl)-1,2,4-oxadiazole exhibits similar activity.

Structure-Activity Relationship Analysis

Influence of the Bromophenyl Group

The presence of the 4-bromophenyl substituent at position 3 of the 1,2,4-oxadiazole ring likely contributes significantly to the compound's biological activity profile. Bromine, as a halogen substituent, can enhance several properties:

  • Lipophilicity: The bromine atom increases the lipophilicity of the molecule, potentially improving membrane penetration and bioavailability

  • Electronic effects: The electron-withdrawing nature of bromine can influence the electronic distribution within the molecule, affecting binding interactions with biological targets

  • Size and shape: The bromine atom's size can impact the three-dimensional conformation of the molecule and its fit within binding pockets of target proteins

Studies on related compounds indicate that the position of the bromine on the phenyl ring (para position in this case) can significantly affect biological activity. For example, in related oxadiazoles, para-substitution often leads to enhanced antimicrobial or anti-inflammatory effects compared to ortho or meta substitutions .

Role of the Oxadiazole Ring

The 1,2,4-oxadiazole ring serves as more than just a scaffold; it actively contributes to the biological properties of the compound:

  • Hydrogen bonding: The nitrogen atoms in the oxadiazole ring can participate in hydrogen bonding interactions with biological targets

  • Metabolic stability: The heterocyclic structure can confer increased metabolic stability compared to linear analogs

  • Bioisosterism: The oxadiazole moiety can function as a bioisostere for other functional groups such as esters or amides, potentially reducing toxicity while maintaining activity

The specific arrangement of atoms in the 1,2,4-oxadiazole isomer, as opposed to other oxadiazole isomers (e.g., 1,3,4-oxadiazole), can influence the binding orientation and interaction with biological targets, potentially resulting in different activity profiles .

Analytical Methods and Characterization

Spectroscopic Identification

Several analytical techniques are typically employed for the characterization and identification of 3-(4-Bromophenyl)-1,2,4-oxadiazole:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals for the aromatic protons of the 4-bromophenyl group and the CH proton in the oxadiazole ring

    • ¹³C NMR would display characteristic signals for the carbon atoms in the oxadiazole ring and the aromatic carbons

  • Mass Spectrometry (MS):

    • Would exhibit a molecular ion peak corresponding to the molecular weight (approximately 225 g/mol)

    • Characteristic fragmentation patterns, including those related to the loss of the bromophenyl group

  • Infrared (IR) Spectroscopy:

    • Would show characteristic absorption bands for the C=N stretching in the oxadiazole ring

    • Bands corresponding to the aromatic C-H and C=C stretching would also be present

  • X-ray Crystallography:

    • Provides definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement

Chromatographic Methods

Chromatographic techniques commonly used for the analysis and purification of 3-(4-Bromophenyl)-1,2,4-oxadiazole include:

  • High-Performance Liquid Chromatography (HPLC):

    • Useful for both analytical characterization and preparative purification

    • Typically employs reverse-phase columns with organic solvent/water mobile phases

  • Thin-Layer Chromatography (TLC):

    • Valuable for monitoring reaction progress during synthesis

    • Can help identify appropriate solvent systems for column chromatography

  • Column Chromatography:

    • Essential for purification of the compound after synthesis

    • Often utilizes silica gel as the stationary phase with hexane/ethyl acetate or similar solvent systems

Future Research Directions

Expanded Biological Evaluation

Further research on 3-(4-Bromophenyl)-1,2,4-oxadiazole should include comprehensive biological activity profiling:

  • Systematic antimicrobial screening against a wide range of bacterial and fungal pathogens, including resistant strains

  • Evaluation of anti-inflammatory activity using both in vitro models (e.g., inhibition of inflammatory mediators) and in vivo models (e.g., carrageenan-induced paw edema)

  • Assessment of anticonvulsant activity using appropriate animal models

  • Investigation of potential anticancer activity against various cancer cell lines

  • Exploration of other potential activities, such as antioxidant, antiviral, or immunomodulatory effects

Structural Modifications

Structure-activity relationship studies could involve synthesizing and evaluating derivatives with various modifications:

  • Substitutions at different positions on the phenyl ring

  • Replacement of bromine with other halogens or functional groups

  • Addition of substituents to the oxadiazole ring

  • Incorporation of the basic structure into larger molecular frameworks

These modifications could lead to compounds with enhanced potency, improved selectivity, or better pharmacokinetic properties .

Mechanism of Action Studies

Understanding how 3-(4-Bromophenyl)-1,2,4-oxadiazole interacts with biological targets would be valuable:

  • Identification of specific protein targets or receptors

  • Elucidation of binding modes through molecular modeling and docking studies

  • Investigation of effects on cellular signaling pathways

  • Determination of structure-based design principles for optimizing activity

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